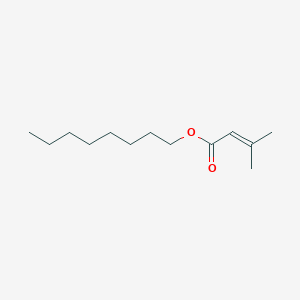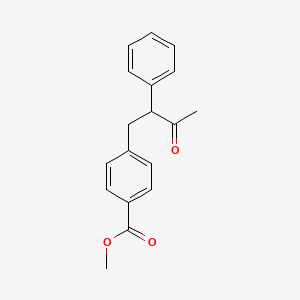
Methyl 4-(3-oxo-2-phenylbutyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(3-oxo-2-phenylbutyl)benzoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often found in fruits and flowers. This particular compound features a benzene ring connected to an ester functional group, making it a member of the benzoate ester family .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(3-oxo-2-phenylbutyl)benzoate can be synthesized through the esterification of 4-(3-oxo-2-phenylbutyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-oxo-2-phenylbutyl)benzoate undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as nitric acid for nitration.
Major Products Formed
Hydrolysis: 4-(3-oxo-2-phenylbutyl)benzoic acid and methanol.
Reduction: Corresponding alcohols or aldehydes.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
Methyl 4-(3-oxo-2-phenylbutyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(3-oxo-2-phenylbutyl)benzoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with a similar structure but lacking the 3-oxo-2-phenylbutyl group.
Ethyl benzoate: Another ester with a similar structure but with an ethyl group instead of a methyl group.
Methyl 4-hydroxybenzoate: Contains a hydroxyl group on the benzene ring, giving it different chemical properties.
Uniqueness
Methyl 4-(3-oxo-2-phenylbutyl)benzoate is unique due to the presence of the 3-oxo-2-phenylbutyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that are not observed in simpler benzoate esters .
Properties
CAS No. |
54636-00-9 |
|---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
methyl 4-(3-oxo-2-phenylbutyl)benzoate |
InChI |
InChI=1S/C18H18O3/c1-13(19)17(15-6-4-3-5-7-15)12-14-8-10-16(11-9-14)18(20)21-2/h3-11,17H,12H2,1-2H3 |
InChI Key |
ZBQWFCORHZHVPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one 2-oxide](/img/structure/B14634503.png)
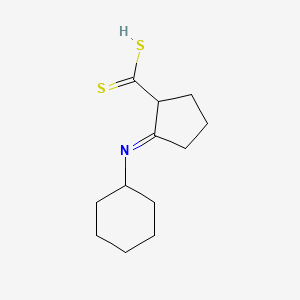
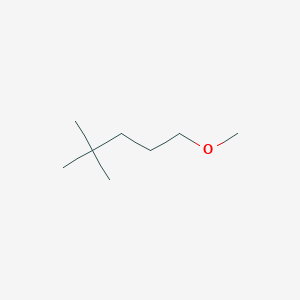
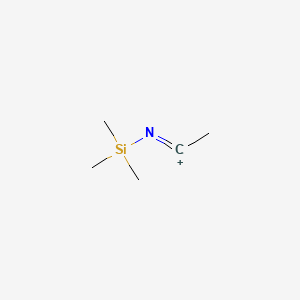
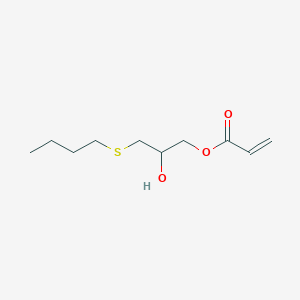
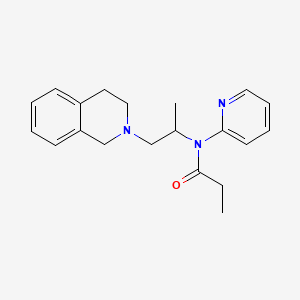
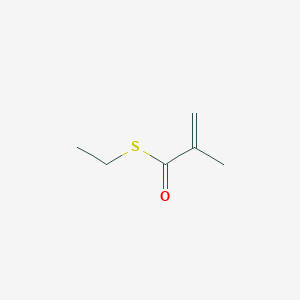
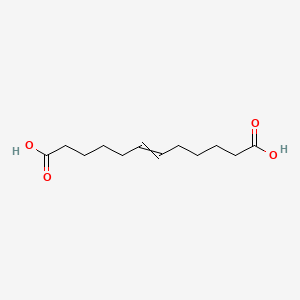
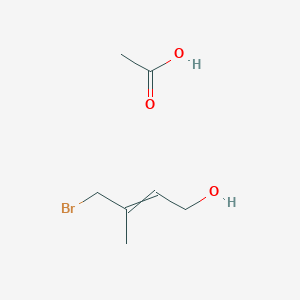
![Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14634541.png)
![[Bis(4-chlorophenyl)methyl]phosphanone](/img/structure/B14634559.png)

![Bicyclo[3.3.1]nonane, 9-bicyclo[3.3.1]non-9-ylidene-](/img/structure/B14634562.png)
